molecular formula C12H21F2NO4 B13625591 2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid

Cat. No.: B13625591
M. Wt: 281.30 g/mol
InChI Key: LACSKDASCVKEFB-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid is a synthetic organic compound known for its unique structural features and versatile applications in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar protection strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the existing functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the Boc-protected amine can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted amine derivatives.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid involves the protection of amine groups through the formation of a stable Boc-protected intermediate. This protection allows for selective reactions to occur at other functional groups without affecting the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butoxycarbonyl)-4,4-dimethylnorvaline: Similar structure with a Boc-protected amine.

    2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4,4-dimethylpentanoic acid: Contains an additional hydroxyl group.

    (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives.

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid stands out due to the presence of difluoro and dimethyl groups, which impart unique chemical properties and reactivity. These structural features make it a valuable compound for specialized applications in synthetic chemistry and drug development.

Properties

Molecular Formula

C12H21F2NO4

Molecular Weight

281.30 g/mol

IUPAC Name

5,5-difluoro-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(18)15-7(8(16)17)6-12(4,5)9(13)14/h7,9H,6H2,1-5H3,(H,15,18)(H,16,17)

InChI Key

LACSKDASCVKEFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)C(F)F)C(=O)O

Origin of Product

United States

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